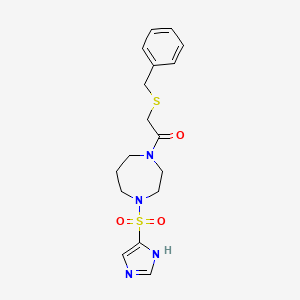
1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(benzylthio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(benzylthio)ethanone” is a complex organic molecule that contains several functional groups. These include an imidazole ring, a sulfonyl group, a diazepane ring, and a benzylthio group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The imidazole ring, for example, could be formed through a variety of methods, including the Debus-Radziszewski imidazole synthesis, the Van Leusen imidazole synthesis, or the Radziszewski imidazole synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole ring is a five-membered ring with two nitrogen atoms, the diazepane is a seven-membered ring with one nitrogen atom, and the sulfonyl group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the imidazole ring is aromatic and can participate in electrophilic substitution reactions. The sulfonyl group is a good leaving group and can be displaced by nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of an imidazole ring could make the compound more polar and increase its boiling point .Applications De Recherche Scientifique
Synthesis and Reactivity
1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(benzylthio)ethanone is involved in various chemical synthesis processes due to its reactivity, particularly in diazo transfer reactions. The compound, through its imidazole-sulfonyl moiety, plays a crucial role in converting primary amines to azides, which are valuable in synthetic chemistry for further functional group transformations. The stability of its hydrogen sulfate salt variant facilitates safer and more efficient synthesis processes, enhancing the reagent's applicability in large-scale operations (Potter et al., 2016).
Catalysis
The molecule's structural framework is utilized in designing catalysts for synthetic applications, such as in the synthesis of 1,2,4,5-tetrasubstituted imidazoles. Its sulfonyl and imidazole groups contribute to the catalytic efficiency, promoting one-pot multi-component condensation reactions under solvent-free conditions. This catalytic activity underscores the compound's potential in green chemistry, providing a pathway to synthesize complex molecules with high yield and minimal environmental impact (Zolfigol et al., 2013).
Antimicrobial and Antifungal Agents
Compounds structurally related to this compound have been synthesized and evaluated for their antibacterial and antifungal properties. The synthesis of 2,4,5-trisubstituted-1H-imidazoles from various starting materials, including the use of sulfonyl moieties similar to those in the compound of interest, has shown promising biological activity against E. coli, S. aureus, C. albicans, and C. fumigatus. This highlights the potential application of such compounds in developing new antimicrobial and antifungal agents (Sawant et al., 2011).
Multicomponent Synthesis
The sulfonyl and imidazole groups present in this compound facilitate its use in multicomponent synthesis reactions. For instance, it has been used in the Ugi multicomponent reaction followed by an intramolecular SN2 reaction, enabling the efficient synthesis of diazepane or diazocane systems. Such synthetic strategies are invaluable for constructing complex molecules with potential therapeutic applications, demonstrating the compound's versatility in synthetic organic chemistry (Banfi et al., 2007).
Mécanisme D'action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with. The imidazole ring, for instance, is present in many biologically active compounds and is known to interact with various enzymes and receptors .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-benzylsulfanyl-1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c22-17(13-25-12-15-5-2-1-3-6-15)20-7-4-8-21(10-9-20)26(23,24)16-11-18-14-19-16/h1-3,5-6,11,14H,4,7-10,12-13H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUAEOCSAMKCTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2597479.png)
![(8R,10R,13S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/no-structure.png)
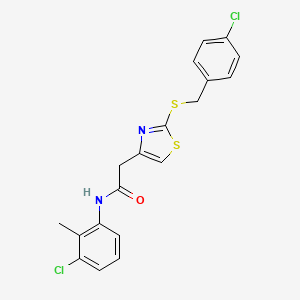

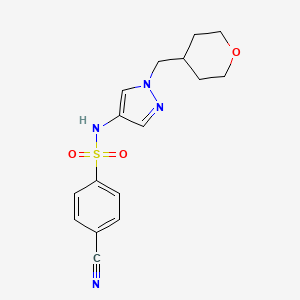
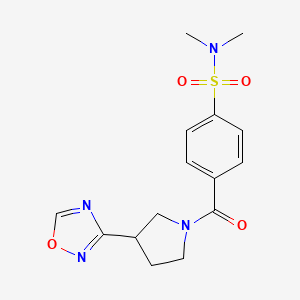
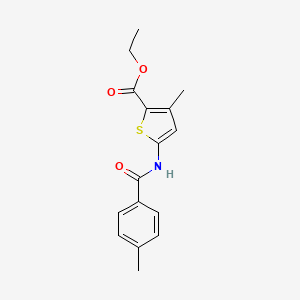
![4-{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2597491.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide](/img/structure/B2597492.png)
![1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2597493.png)
![N-(3-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2597494.png)

![N-[1-(furan-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2597500.png)